Benzotrifuroxan
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Overview
Description
Benzotrifuroxan is an organic compound known for its unique molecular structure and high energy content. It is a yellow crystalline solid that is almost insoluble in water but soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used as an intermediate in the preparation of high-energy materials and has applications in various organic synthesis reactions .
Preparation Methods
Benzotrifuroxan can be synthesized through several methods. One common method involves the reaction of ortho-chloronitrobenzene with dimethyl sulfoxide and propylene glycol . The reaction conditions typically involve heating the mixture to a specific temperature range (20-50°C) and then isolating the product through crystallization . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Benzotrifuroxan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen peroxide . For example, in oxidation reactions, this compound can be converted into nitro derivatives, while reduction reactions can lead to the formation of amino derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzotrifuroxan has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other high-energy materials and explosives . In biology and medicine, this compound derivatives have been studied for their potential use as nitric oxide donors, which can have various therapeutic effects . In industry, this compound is used in the production of propellants and pyrotechnics due to its high energy content and stability .
Mechanism of Action
The mechanism of action of benzotrifuroxan involves the opening of the furoxan ring through the cleavage of the N–O bond . This process leads to the formation of reactive intermediates such as CNO and NO, which can further react to produce various decomposition products . The molecular targets and pathways involved in these reactions are primarily related to the energetic properties of the compound and its ability to release large amounts of energy upon decomposition .
Comparison with Similar Compounds
Benzotrifuroxan is often compared to other furoxan compounds such as 3,4-dinitrofurazanfuroxan and triazidotrinitrobenzene . These compounds share similar energetic properties but differ in their molecular structures and reactivity. For example, 3,4-dinitrofurazanfuroxan has a higher nitrogen content and different thermal decomposition pathways compared to this compound . Triazidotrinitrobenzene, on the other hand, has a different detonation performance and sensitivity . The unique structure of this compound, with its three furoxan rings, contributes to its distinct properties and applications .
Properties
CAS No. |
3470-17-5 |
---|---|
Molecular Formula |
C6N6O6 |
Molecular Weight |
252.1 g/mol |
IUPAC Name |
3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15 |
InChI Key |
ROSQKRBIBODSRH-UHFFFAOYSA-N |
SMILES |
C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |
Canonical SMILES |
C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |
3470-17-5 | |
Origin of Product |
United States |
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